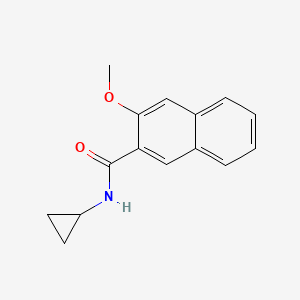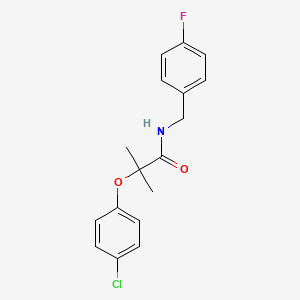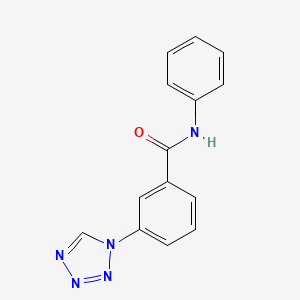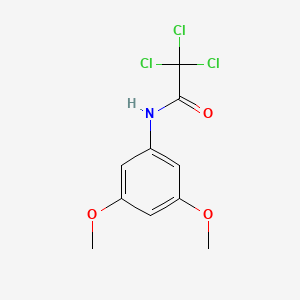![molecular formula C15H10Cl2N2O2 B5720903 2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)
2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, commonly known as DIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIC is a heterocyclic compound that belongs to the class of isoindolines and is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of DIC is not fully understood. However, studies have shown that DIC inhibits the activity of HDACs, which are enzymes that play a crucial role in regulating gene expression. HDACs remove acetyl groups from histone proteins, which results in the condensation of chromatin and the repression of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the relaxation of chromatin and the activation of gene expression. DIC has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
DIC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DIC induces apoptosis in cancer cells by inhibiting the activity of HDACs. DIC has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, DIC has been shown to exhibit excellent charge transport properties, which makes it a potential candidate for the synthesis of organic semiconductors.
Vorteile Und Einschränkungen Für Laborexperimente
DIC has several advantages for lab experiments. It is a stable compound that can be easily synthesized through a multistep process. The purity of the final product can be improved through recrystallization. DIC has also been shown to exhibit excellent charge transport properties, which makes it a potential candidate for the synthesis of organic semiconductors.
However, DIC also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are required to elucidate its mechanism of action and potential applications.
Zukünftige Richtungen
DIC has potential applications in various fields, and there are several future directions for research. In medicinal chemistry, further studies are required to evaluate the anticancer activity of DIC in vivo. Studies are also required to evaluate the potential application of DIC in the treatment of neurodegenerative diseases such as Alzheimer's disease. In materials science, further studies are required to evaluate the potential application of DIC in the synthesis of organic semiconductors. Studies are also required to evaluate the charge transport properties of DIC in different environments. Overall, DIC is a promising compound that has potential applications in various fields, and further research is required to fully understand its potential.
Synthesemethoden
DIC is synthesized through a multistep process that involves the reaction of 3,5-dichloroaniline with phthalic anhydride in the presence of a catalyst. The resulting product is then treated with formaldehyde and ammonium chloride to obtain DIC. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
DIC has found potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DIC has been studied for its anticancer activity. Studies have shown that DIC induces apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression and are overexpressed in various types of cancer. DIC has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that DIC inhibits the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
In materials science, DIC has been studied for its potential application in the synthesis of organic semiconductors. Organic semiconductors have gained significant attention in recent years due to their potential applications in electronic devices such as solar cells, organic light-emitting diodes, and field-effect transistors. DIC has been shown to exhibit excellent charge transport properties and has been used as a building block for the synthesis of various organic semiconductors.
Eigenschaften
IUPAC Name |
2-[(3,5-dichloroanilino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-9-5-10(17)7-11(6-9)18-8-19-14(20)12-3-1-2-4-13(12)15(19)21/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGOCEPZFGLSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720825.png)
![N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5720838.png)
![4-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5720844.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5720868.png)
![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5720881.png)


![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5720914.png)

![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5720921.png)

![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)